molecular formula C8H12ClF2NO B1476698 3-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098116-73-3

3-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1476698
CAS No.: 2098116-73-3
M. Wt: 211.64 g/mol
InChI Key: DOEIRBOFBRUIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H12ClF2NO and its molecular weight is 211.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Crystal Structure Analysis : The crystal structure of compounds related to pyrrolidin-1-yl derivatives, such as Spiro[2-benzoyl-cyclohexyl-4,5-diphenylpyrrolidine-3,3'-chroman-4-one], reveals insights into their geometric configurations, which are crucial for understanding the chemical behavior and potential applications in material science and pharmaceuticals (Thinagar et al., 2000).
  • Stereoselective Synthesis : The development of efficient and stereoselective synthesis methods for compounds like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile underscores the significance of these compounds as intermediates in the production of medically relevant molecules (Lall et al., 2012).

Pharmacological Evaluation

  • Antiarhythmic and Antihypertensive Effects : Pyrrolidin-2-one derivatives have been synthesized and tested for their antiarrhythmic, antihypertensive, and alpha-adrenolytic activities. These studies showcase the potential of pyrrolidin-1-yl derivatives in developing new therapeutic agents for cardiovascular diseases (Kulig et al., 2010).

Material Science and Catalysis

  • Catalytic Applications : Research into the catalytic properties of compounds incorporating pyrrolidin-1-yl derivatives has led to the development of catalysts for organic reactions, highlighting their utility in synthetic chemistry and industrial applications (Singh et al., 2009).

Properties

IUPAC Name

3-chloro-1-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF2NO/c9-3-1-7(13)12-4-2-6(5-12)8(10)11/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEIRBOFBRUIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.